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Methyl 5-chloro-2-methylisonicotinate

Cat. No.: B13934489
M. Wt: 185.61 g/mol
InChI Key: PSOQVWORUVHHKE-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis Research

Pyridine and its derivatives are cornerstones of heterocyclic chemistry, playing a vital role in the design and synthesis of complex organic molecules. ambeed.com The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous feature in many natural products, including alkaloids and vitamins. ambeed.com This structural motif imparts unique physicochemical properties, such as water solubility and chemical stability, making it highly valuable in medicinal chemistry. google.com

In the realm of organic synthesis, the pyridine scaffold offers a rich template for developing molecules with diverse functionalities. google.com Its distinct electronic and steric properties are frequently exploited by chemists to achieve regioselective and stereoselective reactions, which are critical for efficient and precise molecular construction. google.com The applications for these derivatives are extensive, spanning pharmaceuticals, agrochemicals, and materials science. google.com In drug discovery, the pyridine ring is often used as a pharmacophore or a bioisostere for other aromatic rings, influencing the pharmacokinetic and pharmacodynamic profiles of a therapeutic agent. google.comgoogle.com

Contextualizing Isonicotinates within Heterocyclic Chemistry Research

Within the large family of pyridine derivatives, isonicotinates—esters of isonicotinic acid (pyridine-4-carboxylic acid)—represent a particularly significant subclass. These compounds are highly sought-after in the pharmaceutical industry due to their utility in synthesizing novel bioactive molecules. ambeed.com Research has demonstrated that incorporating the isonicotinoyl motif can lead to compounds with noteworthy biological activity. The fusion of the pyridine nucleus through the isonicotinate (B8489971) structure is a key strategy in the quest for new therapeutic agents.

Role of Methyl 5-chloro-2-methylisonicotinate as a Building Block for Complex Molecules

This compound is an organic compound derived from isonicotinic acid that serves as a crucial intermediate or "building block" in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. google.com Its molecular structure, featuring a pyridine ring substituted with chloro, methyl, and methyl ester groups, provides multiple reactive sites that can be strategically modified.

The presence of the chlorine atom is particularly important as it enhances the compound's reactivity, making it a suitable substrate for various cross-coupling reactions. google.com These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. youtube.com Detailed research findings from patent literature illustrate its practical application. For instance, this compound is used as a starting material in the synthesis of plasma kallikrein inhibitors. google.com In one documented pathway, the compound is reacted to form methyl (E)-5-(3-methoxy-3-oxoprop-1-en-1-yl)-2-methylisonicotinate, demonstrating its role in constructing more elaborate molecular frameworks. google.com

Furthermore, its utility is shown in the synthesis of intermediates for targeted antifibrotic therapies. In a specific reaction, this compound is subjected to bromination using N-bromosuccinamide to create a brominated derivative, which serves as a subsequent key intermediate. google.com These examples underscore the compound's value as a versatile precursor, enabling the assembly of complex, high-value molecules from a stable and readily available starting material.

Scope and Objectives of Academic Inquiry on this compound

The primary objective of academic and industrial research involving this compound is to leverage its structural features for the efficient synthesis of novel, biologically active compounds. The focus is on utilizing its reactive sites to build molecular complexity and to explore the potential applications of the resulting products. google.com The strategic position of the chloro, methyl, and ester groups allows for a wide range of chemical transformations, making it an ideal candidate for creating libraries of compounds for screening in drug discovery and agrochemical development.

Research efforts are directed at developing new synthetic methodologies that utilize this building block, optimizing reaction conditions, and expanding the scope of molecules that can be accessed from it. The ultimate goal is the discovery and development of new pharmaceuticals, such as plasma kallikrein inhibitors or targeted cancer therapies, and advanced agrochemicals that can address pressing needs in medicine and agriculture. google.comgoogle.com

Compound Data

Physicochemical Properties of this compound

Property Value
CAS Number 787596-43-4
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
IUPAC Name methyl 5-chloro-2-methylpyridine-4-carboxylate
Boiling Point 268.6±35.0 °C at 760 mmHg

| SMILES | O=C(OC)C1=C(C)C=NC(Cl)=C1 |

Spectroscopic Information Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. Techniques such as ¹H NMR (Proton Nuclear Magnetic Resonance), ¹³C NMR, and Mass Spectrometry are routinely employed. researchgate.net The ¹H NMR spectrum, for example, provides information about the chemical environment of the hydrogen atoms within the molecule, confirming the presence and arrangement of the methyl and aromatic protons. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO2 B13934489 Methyl 5-chloro-2-methylisonicotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

methyl 5-chloro-2-methylpyridine-4-carboxylate

InChI

InChI=1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)7(9)4-10-5/h3-4H,1-2H3

InChI Key

PSOQVWORUVHHKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)Cl)C(=O)OC

Origin of Product

United States

Synthetic Methodologies and Strategies for Methyl 5 Chloro 2 Methylisonicotinate

Historical Evolution of Isonicotinate (B8489971) Synthesis Research

The journey towards the synthesis of functionalized isonicotinates is deeply rooted in the broader history of pyridine (B92270) chemistry. Early research in the late 19th and early 20th centuries focused on the isolation of pyridine and its simple derivatives from coal tar. The development of synthetic methods for the pyridine ring itself, such as the Hantzsch pyridine synthesis, laid the groundwork for accessing a variety of substituted pyridines.

Initially, the synthesis of isonicotinic acid, the parent carboxylic acid of the target ester, primarily involved the oxidation of 4-substituted pyridines, most notably 4-picoline (4-methylpyridine). This classical approach, often employing strong oxidizing agents like potassium permanganate (B83412), was a cornerstone of early isonicotinate production. The subsequent esterification of isonicotinic acid to its corresponding esters was a logical and widely practiced extension of this chemistry. Over time, research efforts have been directed towards developing milder, more efficient, and regioselective methods for the functionalization of the pyridine ring, moving from harsh oxidative methods to more sophisticated C-H functionalization strategies.

Classical Synthetic Approaches for Methyl 5-chloro-2-methylisonicotinate

The classical synthesis of this compound would likely involve a multi-step sequence starting from a pre-functionalized pyridine ring or the construction of the substituted ring followed by functional group manipulations. Key classical reactions that are relevant to the synthesis of this specific molecule include esterification, halogenation, and methylation.

Esterification Pathways in Isonicotinate Formation

The final step in the synthesis of this compound is the esterification of its corresponding carboxylic acid, 5-chloro-2-methylisonicotinic acid. The Fischer-Speier esterification is the most traditional and widely used method for this transformation. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. orgsyn.org The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack of the alcohol.

An alternative classical approach to esterification involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, followed by reaction with the alcohol. This method avoids the equilibrium limitations of the Fischer esterification but requires an additional synthetic step.

Method Reagents General Conditions Advantages Disadvantages
Fischer-Speier EsterificationCarboxylic acid, Methanol, H₂SO₄ or HClRefluxOne-step, inexpensive reagentsReversible, requires excess alcohol, harsh conditions
Acyl Chloride Formation followed by EsterificationCarboxylic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride, Methanol, Base (e.g., pyridine)Two steps, often at room temperature or gentle heatingHigh yielding, irreversibleRequires an extra step, uses hazardous reagents

Halogenation and Methylation Strategies on Pyridine Scaffolds

Achieving the desired substitution pattern on the isonicotinate core involves specific halogenation and methylation strategies.

Halogenation: The introduction of a chlorine atom at the 5-position of a 2-methylisonicotinate scaffold is a key challenge. Direct electrophilic halogenation of pyridine rings is often difficult due to the electron-deficient nature of the ring, which is further deactivated by the electron-withdrawing ester group. Electrophilic aromatic substitution on pyridine typically requires harsh conditions and often leads to substitution at the 3-position. A more common classical approach involves the use of a pre-functionalized starting material where the chlorine atom is already in place, or the use of a directing group to facilitate regioselective chlorination. For instance, the synthesis could start from a pyridine derivative where the 5-position is activated towards chlorination or where a Sandmeyer-type reaction on a 5-amino precursor is employed.

Methylation: Introducing a methyl group at the 2-position of the pyridine ring can be achieved through various classical methods. One common strategy is to start with a pre-methylated precursor, such as 2,5-lutidine (2,5-dimethylpyridine), and then selectively oxidize the methyl group at the 4-position to a carboxylic acid. Another approach involves the use of organometallic reagents, such as methyl lithium or a Grignard reagent, to introduce a methyl group onto a suitably functionalized pyridine ring, though this can be complicated by the reactivity of the ester group.

Pyridine Ring Construction Methods Relevant to the Compound

Constructing the fully substituted pyridine ring from acyclic precursors is another classical strategy. While the Hantzsch synthesis is a well-known method for preparing dihydropyridines which can then be oxidized to pyridines, it is more suited for the synthesis of symmetrically substituted pyridines. For a molecule with the specific substitution pattern of this compound, a more tailored ring construction method would be necessary. This could involve the condensation of dicarbonyl compounds with ammonia (B1221849) or an ammonia equivalent, where the substituents are incorporated into the acyclic starting materials. However, achieving the desired regiochemistry in such condensations can be challenging.

Modern Advancements and Optimized Synthetic Routes

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of highly functionalized heterocycles like this compound.

Catalytic Methods for Enhanced Efficiency and Selectivity

The development of transition-metal-catalyzed cross-coupling and C-H activation reactions has revolutionized the synthesis of substituted pyridines. These methods offer a more direct and modular approach to introduce substituents onto the pyridine ring, often with high regioselectivity.

Catalytic C-H Halogenation: Instead of relying on harsh electrophilic halogenation conditions, modern methods utilize transition metal catalysts, such as palladium or copper, to direct the halogenation to a specific C-H bond. nih.gov These reactions often employ a directing group to achieve high regioselectivity. For the synthesis of the target molecule, a strategy could involve the directed C-H chlorination of a methyl 2-methylisonicotinate precursor.

Catalytic C-H Methylation: Similarly, modern catalytic methods allow for the direct methylation of C-H bonds. These reactions can be more efficient than traditional methods that require the pre-functionalization of the pyridine ring. A variety of methylating agents can be used in conjunction with transition metal catalysts to install the methyl group at the desired position.

The synthesis of the immediate precursor, 5-chloro-2-methylisonicotinic acid, can be envisioned through modern synthetic routes. For example, starting from a suitable dichloropyridine derivative, a regioselective cross-coupling reaction could be used to introduce the methyl group, followed by another cross-coupling or a nucleophilic substitution to introduce the carboxylic acid functionality (or a precursor). Subsequent esterification would then yield the final product.

The following table summarizes a plausible modern synthetic approach:

Step Transformation Potential Reagents and Catalysts Key Advantages
1Selective methylation of a dihalopyridineDichloropyridine, Methylating agent (e.g., methylboronic acid), Palladium catalyst (e.g., Pd(PPh₃)₄), BaseHigh regioselectivity, functional group tolerance
2Introduction of the carboxylic acid groupHalogenated methylpyridine, CO, Palladium catalyst, BaseDirect carbonylation, atom economy
3Esterification5-chloro-2-methylisonicotinic acid, Methanol, Acid catalyst or modern coupling agentsHigh yield, mild conditions possible with modern methods

The continuous development of new catalytic systems promises even more efficient and sustainable routes to valuable compounds like this compound in the future.

Regioselective Synthesis of Substituted Pyridine Carboxylates

A potential strategy could commence with the construction of a suitably substituted pyridine ring, followed by functional group interconversions. For instance, a modified Hantzsch pyridine synthesis or a Bohlmann-Rahtz pyridine synthesis could be employed to generate a precursor to 5-chloro-2-methylisonicotinic acid.

Alternatively, a more plausible and often utilized strategy involves the regioselective functionalization of a pre-existing pyridine derivative. A hypothetical, yet chemically sound, synthetic pathway is outlined below:

Proposed Synthesis of 5-chloro-2-methylisonicotinic acid:

A potential starting material for the synthesis of the target molecule is 2,5-lutidine (2,5-dimethylpyridine). The synthesis could proceed as follows:

Chlorination: Regioselective chlorination of 2,5-lutidine at the 5-position would be the initial step. This can be challenging due to the directing effects of the methyl groups. However, specific chlorinating agents and reaction conditions can favor the desired isomer.

Oxidation: The subsequent step would involve the selective oxidation of the methyl group at the 4-position to a carboxylic acid. The methyl group at the 2-position is generally more resistant to oxidation. Various oxidizing agents, such as potassium permanganate or nitric acid, can be employed for this transformation. wikipedia.org The reaction conditions would need to be carefully controlled to prevent over-oxidation or side reactions.

Esterification: The final step in the synthesis of the target molecule would be the esterification of the resulting 5-chloro-2-methylisonicotinic acid with methanol. This is a standard transformation that can be achieved under acidic conditions, for example, by refluxing in methanol with a catalytic amount of sulfuric acid. youtube.com

The following table summarizes this proposed synthetic approach:

StepReactionReagents and ConditionsProduct
1Regioselective Chlorination2,5-Lutidine, Chlorinating agent (e.g., SO₂Cl₂ or Cl₂), Catalyst, Solvent3-Chloro-2,5-dimethylpyridine
2Selective Oxidation3-Chloro-2,5-dimethylpyridine, Oxidizing agent (e.g., KMnO₄ or HNO₃), Heat5-chloro-2-methylisonicotinic acid
3Esterification5-chloro-2-methylisonicotinic acid, Methanol (CH₃OH), Catalytic acid (e.g., H₂SO₄), RefluxThis compound

It is important to note that each step in this proposed synthesis would require careful optimization of reaction conditions to achieve the desired regioselectivity and yield.

Sustainable and Green Chemistry Principles in Synthesis Research

The application of green chemistry principles to the synthesis of pyridine derivatives is an area of active research, aiming to reduce the environmental impact of chemical processes. nih.govresearchgate.netsphinxsai.com For the synthesis of this compound, several green chemistry strategies could be implemented.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. sphinxsai.comacs.org This technique could be particularly beneficial for the proposed oxidation and esterification steps in the synthesis of this compound, potentially reducing energy consumption and minimizing the formation of byproducts. researchgate.netmdpi.comnih.gov

Multicomponent Reactions (MCRs):

Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, are a cornerstone of green chemistry. bohrium.comnih.govresearchgate.net While a specific MCR for the direct synthesis of this compound is not reported, the development of such a process would be highly desirable. A convergent synthesis using an MCR approach could significantly reduce the number of synthetic steps, solvent usage, and waste generation. bohrium.com

Use of Greener Solvents and Catalysts:

The choice of solvents and catalysts plays a crucial role in the environmental footprint of a synthetic process. Replacing hazardous organic solvents with greener alternatives, such as water, ethanol (B145695), or supercritical fluids, is a key principle of green chemistry. Additionally, the use of heterogeneous catalysts that can be easily recovered and reused would enhance the sustainability of the synthesis.

The following table highlights the potential application of green chemistry principles to the proposed synthesis:

Synthetic StepConventional MethodPotential Green AlternativeBenefits
Oxidation Use of stoichiometric amounts of strong oxidizing agents (e.g., KMnO₄).Catalytic oxidation using a reusable catalyst and a greener oxidant (e.g., H₂O₂ or O₂).Reduced waste, safer reagents.
Esterification Use of strong mineral acids (e.g., H₂SO₄) as catalysts.Use of solid acid catalysts that can be easily separated and reused.Simplified work-up, catalyst recycling.
Overall Process Multiple steps with intermediate purifications.Development of a one-pot or multicomponent reaction.Increased efficiency, reduced waste.

Purification and Isolation Techniques in Synthetic Research

The purification and isolation of the final product are critical steps in any synthetic process to ensure the desired level of purity. For this compound, a combination of standard laboratory techniques would likely be employed.

Extraction and Washing:

Following the esterification reaction, the crude product would typically be worked up by extraction. This involves partitioning the reaction mixture between an organic solvent and an aqueous phase to remove inorganic salts and other water-soluble impurities. The organic layer containing the product would then be washed with a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid catalyst, followed by washing with brine to remove residual water.

Distillation:

For liquid products, distillation is a common purification technique. Given that this compound is expected to be a liquid or a low-melting solid, vacuum distillation could be an effective method for purification. This technique allows for the separation of the desired product from non-volatile impurities and solvents with different boiling points.

Crystallization:

If this compound is a solid at room temperature, crystallization would be the preferred method of purification. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. The desired compound will crystallize out, leaving impurities dissolved in the mother liquor. The choice of solvent is crucial for effective purification and obtaining a good yield.

Chromatography:

For the separation of closely related isomers or for achieving very high purity, chromatographic techniques are invaluable. nih.gov

Column Chromatography: This technique involves passing a solution of the crude product through a column packed with a solid adsorbent (e.g., silica (B1680970) gel or alumina). The components of the mixture are separated based on their differential adsorption to the stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more efficient separation and is often used for the final purification of small quantities of a compound or for analytical purposes to determine purity. u-szeged.hu

Gas Chromatography (GC): GC can be used for the purification of volatile compounds and is also a powerful analytical tool for assessing the purity of the final product. asianpubs.org

The selection of the most appropriate purification technique or combination of techniques will depend on the physical properties of this compound and the nature of the impurities present in the crude reaction mixture.

Reactivity and Reaction Mechanisms of Methyl 5 Chloro 2 Methylisonicotinate

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The pyridine ring, compared to benzene (B151609), is significantly less reactive towards electrophiles. This reduced reactivity is due to the high electronegativity of the nitrogen atom, which decreases the electron density of the ring system and deactivates it towards attack by electrophiles.

The deactivation is particularly pronounced in acidic conditions, which are common for many EAS reactions like nitration and sulfonation. In the presence of acid, the nitrogen atom of the pyridine ring is protonated, forming a pyridinium (B92312) ion. The positive charge on the nitrogen atom further withdraws electron density from the ring, making it extremely resistant to electrophilic attack. For Methyl 5-chloro-2-methylisonicotinate, the presence of two additional electron-withdrawing groups—the chloro group at the 5-position and the methyl ester group at the 4-position—further deactivates the pyridine ring. Consequently, electrophilic aromatic substitution on this compound is highly unfavorable and requires harsh reaction conditions, if it proceeds at all.

Nucleophilic Aromatic Substitution Reactions at the Chlorinated Position

In contrast to its inertness towards electrophiles, the pyridine ring is activated for Nucleophilic Aromatic Substitution (SNAr), especially when substituted with good leaving groups. youtube.comyoutube.com The ring nitrogen atom is electron-withdrawing, which lowers the electron density at the ortho (C2, C6) and para (C4) positions, making them susceptible to attack by nucleophiles. youtube.comyoutube.com

Common nucleophiles for this reaction include alkoxides, amines, and thiolates. The reactivity in SNAr reactions on pyridinium ions has been studied, and for halogen leaving groups, the reactivity is often found to be similar (F ~ Cl ~ Br ~ I), which differs from the typical order seen in activated benzene systems. nih.gov

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions

Nucleophile (Nu⁻) Reagent Example Expected Product
Alkoxide Sodium methoxide (B1231860) (NaOCH₃) Methyl 5-methoxy-2-methylisonicotinate
Amine Ammonia (B1221849) (NH₃) Methyl 5-amino-2-methylisonicotinate

Transformations Involving the Ester Functionality

The methyl ester group at the 4-position is a key functional handle that allows for a variety of chemical transformations.

Ester hydrolysis is a fundamental reaction that converts an ester into its corresponding carboxylic acid and alcohol. The hydrolysis of this compound to 5-chloro-2-methylisonicotinic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, often called saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or lithium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.

Transesterification involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. google.comgoogle.com For example, reacting this compound with ethanol (B145695) under acidic conditions (e.g., sulfuric acid) would lead to the formation of Ethyl 5-chloro-2-methylisonicotinate and methanol (B129727). This reaction is typically reversible, and using a large excess of the reactant alcohol can drive the equilibrium towards the desired product.

The ester group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for the reduction of esters to primary alcohols. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction of this compound with LiAlH₄ in an anhydrous ether solvent like THF would yield (5-chloro-2-methylpyridin-4-yl)methanol. The reaction proceeds through the addition of hydride ions to the carbonyl carbon. libretexts.org Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing esters. libretexts.org While some modified borohydride reagents can reduce esters, esters of pyridine carboxylic acids have been noted to be reduced with difficulty. researchgate.net

Table 2: Reduction of the Ester Group

Reagent Solvent Product

The ester can be converted into an amide, a crucial functional group in many biologically active molecules. This transformation can be accomplished via a two-step sequence. First, the ester is hydrolyzed to the carboxylic acid, 5-chloro-2-methylisonicotinic acid, as described in section 3.3.1. The resulting carboxylic acid is then coupled with a primary or secondary amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the desired amide.

Direct conversion of the ester to an amide is also possible by heating the ester with an amine (aminolysis), although this often requires high temperatures or the use of a catalyst.

Reactions at the Methyl Group on the Pyridine Ring

The methyl group at the 2-position (α-position) of the pyridine ring exhibits significant reactivity due to the electron-withdrawing effect of the ring nitrogen. wikipedia.orgchemicalbook.com This effect makes the protons on the methyl group relatively acidic.

Treatment with a strong base, such as butyllithium (B86547) or sodium amide, can deprotonate the methyl group to form a resonance-stabilized carbanion. wikipedia.org This nucleophilic species can then react with various electrophiles. For instance, it can undergo condensation reactions with aldehydes and ketones to form β-hydroxyalkyl pyridine derivatives, which can be subsequently dehydrated to form styryl-type compounds. mdpi.comacs.org

Furthermore, the methyl group can be oxidized to a carboxylic acid group. chemicalbook.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hot nitric acid can convert the 2-methyl group into a carboxyl group, which would lead to the formation of 5-chloropyridine-2,4-dicarboxylic acid after subsequent hydrolysis of the ester. wikipedia.orggoogle.comresearchgate.net

Table 3: Reactions Involving the 2-Methyl Group

Reaction Type Reagents Intermediate/Product
Deprotonation Butyllithium (BuLi) 2-(lithiomethyl)pyridine derivative
Condensation 1. BuLi, 2. Benzaldehyde 1-(5-chloro-4-(methoxycarbonyl)pyridin-2-yl)-2-phenylethan-1-ol

Oxidation Reactions of the Methyl Group

The methyl group at the 2-position of the pyridine ring is susceptible to oxidation, a common transformation for picoline derivatives. The reaction products can range from the corresponding alcohol or aldehyde to the carboxylic acid, depending on the oxidant and reaction conditions.

One established method for the oxidation of methylpyridines involves the use of a halogen oxidizing agent in an aqueous medium under the influence of actinic radiation. google.com For instance, passing chlorine gas through an aqueous hydrochloric acid solution of a methyl-pyridine at elevated temperatures (e.g., 120 °C) in the presence of light can convert the methyl group into a carboxyl group. google.com This process would transform this compound into 5-chloro-pyridine-2,4-dicarboxylic acid.

Alternatively, the methyl group can undergo free-radical halogenation. The chlorination of 2-chloro-5-methylpyridine (B98176) to yield 2-chloro-5-(trichloromethyl)pyridine (B1585791) has been achieved using chlorine gas in the presence of a free-radical initiator. google.com This suggests that under similar conditions, the methyl group of this compound could be converted to a trichloromethyl group, a versatile intermediate for further synthesis.

Vapor-phase oxidation over heterogeneous catalysts, such as those containing vanadium oxides, presents another route for the functionalization of the methyl group. researchgate.net These reactions, typically carried out at high temperatures, can selectively oxidize methylpyridines to their corresponding aldehydes or, in the presence of ammonia (ammoxidation), to nitriles. researchgate.net

Condensation and Alkylation Reactions

The methyl group of 2-picoline derivatives, including this compound, exhibits acidic protons due to the electron-withdrawing effect of the adjacent ring nitrogen. This allows for deprotonation by strong bases to form a nucleophilic picolyl anion. wikipedia.org

Treatment with strong bases like butyllithium (BuLi) or lithium diisopropylamide (LDA) generates the corresponding lithiated species. wikipedia.orgnih.gov This anion can then participate in various alkylation reactions by attacking electrophiles. For example, reaction with epoxides results in ring-opening to produce substituted alcohol derivatives. nih.gov This pathway provides a means to extend the carbon chain at the 2-position.

Condensation reactions are also characteristic of 2-picoline derivatives. A prominent industrial example is the condensation with formaldehyde (B43269) to produce 2-vinylpyridine. wikipedia.org This type of reaction could potentially be applied to this compound to introduce a vinyl group at the 2-position. Furthermore, derivatives of the parent compound, such as an aldehyde formed from methyl group oxidation, can undergo condensation. For example, 2-chloro-5-methylpyridine-3-carbaldehyde (B1588787) readily reacts with various primary amines to form the corresponding imines (Schiff bases) in high yields. researchgate.net

Metal-Mediated and Cross-Coupling Reactions of Pyridine Halides

The chlorine atom on the pyridine ring of this compound serves as a handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism for these transformations involves a catalytic cycle comprising three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester. libretexts.orgnih.gov Despite the lower reactivity of aryl chlorides compared to bromides and iodides, advancements in catalyst systems, particularly those using bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, have enabled the efficient coupling of chloropyridines. libretexts.org

The reaction involves the oxidative addition of the C-Cl bond to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination. libretexts.org Studies on the Suzuki-Miyaura coupling of 2-chloropyridine (B119429) derivatives have demonstrated the efficacy of various catalyst systems.

Pyridine SubstrateCoupling PartnerCatalyst SystemBase/SolventConditionsYieldReference
2-ChloropyridinePhenylboronic acid(7-Mes)Pd(cinn)Cl (NHC-Pd complex)K₂CO₃ / Water80 °C, 1 h98% researchgate.net
3,4,5-Tribromo-2,6-dimethylpyridineortho-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃ / Toluene, EtOH, H₂OReflux, 24 h81% (mono-arylated) nih.gov
2-Chloropyridine4-Methylphenylboronic acidNiBr₂·3H₂O / BathophenanthrolineMn⁰ (reductant) / DMFNot specified65% (alkylation) nih.gov

Heck and Sonogashira Coupling Reactions

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity. organic-chemistry.orgwikipedia.org The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, alkene coordination and insertion, and β-hydride elimination. wikipedia.org The use of phosphine-free catalyst systems or those immobilized in ionic liquids has been explored to enhance efficiency and recyclability. wikipedia.org Research has shown that palladium complexes with N-heterocyclic carbene (NHC) ligands are effective for the Heck coupling of activated aryl chlorides under mild conditions. rsc.org

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base. wikipedia.orgorganic-chemistry.org The proposed mechanism involves separate palladium and copper catalytic cycles, where a copper(I) acetylide is formed and then undergoes transmetalation to the palladium center. Copper-free versions of the Sonogashira reaction have also been developed. organic-chemistry.org Studies on bromopyridine derivatives have established optimized conditions for high-yield couplings. scirp.orgresearchgate.net

Reaction TypePyridine SubstrateCoupling PartnerCatalyst SystemBase/SolventConditionsYieldReference
Heck4-Chloro-3-nitrotolueneStyrenePd(OAc)₂ / P(o-tol)₃Et₃N / Acetonitrile (B52724)100 °C, 16 h95% wikipedia.org
Sonogashira2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100 °C, 3 h96% scirp.orgresearchgate.net
SonogashiraIodobenzene1-HeptynePd(PPh₃)₂Cl₂ / CuIEt₂NH / BenzeneRT, 6 h90% wikipedia.org

Buchwald-Hartwig Amination and Analogous Transformations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C–N bonds from aryl halides and amines. wikipedia.org This reaction has become a cornerstone of medicinal chemistry for constructing aryl amine moieties. The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally reductive elimination to yield the arylated amine. wikipedia.orglibretexts.org The reaction is highly versatile, with several generations of phosphine-based ligands developed to couple a wide range of aryl halides (including chlorides) with primary and secondary amines, amides, and other nitrogen nucleophiles. wikipedia.orgorganic-chemistry.org The reaction has been successfully applied to heteroaryl chlorides, such as chloropyrazines, which are electronically similar to chloropyridines. researchgate.net

SubstrateAmine PartnerCatalyst SystemBase/SolventConditionsYieldReference
2-Chloro-5-trifluoromethoxypyrazineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃ / Dioxane100 °C, 24 h75% researchgate.net
3-ChloroacroleinPyrrolidin-2-onePd(OAc)₂ / BINAPCs₂CO₃ / Toluene80 °C, 2 h90% researchgate.net
BromobenzeneAnilinePd(OAc)₂ / P(t-Bu)₃NaOtBu / Toluene80 °C, 2 h98% wikipedia.org

Photochemical and Electrochemical Reactivity Studies

The reactivity of this compound under photochemical and electrochemical conditions is primarily associated with the C-Cl bond and the pyridine ring system.

Photochemical reactivity of aryl chlorides often involves cleavage of the carbon-halogen bond. Upon absorption of UV light, the molecule can reach an excited state, leading to homolytic bond cleavage to generate an aryl radical and a chlorine radical. This process can lead to dehalogenation (hydrodechlorination) if a hydrogen donor is present in the reaction medium. Photocatalytic dehalogenation of aryl halides using copper(I) complexes has been demonstrated, providing a pathway for the reduction of the C-Cl bond under light irradiation. rsc.org

Electrochemical reactivity studies on pyridine and its derivatives show that the ring can undergo reduction at a cathode. The electrochemical reduction of pyridine itself in non-aqueous solvents can lead to ring fission and the formation of polymeric products. umich.edu For halogenated pyridines, electrochemical reduction can also lead to selective cleavage of the carbon-halogen bond. This process is often more facile than the reduction of the corresponding non-halogenated aromatic ring. Therefore, under controlled electrochemical conditions, it is plausible that this compound would undergo reductive dehalogenation at the 5-position. Studies have also investigated pyridine derivatives as mediators or catalysts in the electrochemical reduction of other molecules, such as CO₂, highlighting the ability of the pyridine ring to participate in electron transfer processes. nih.govmdpi.com

Derivatization and Functionalization Strategies

Synthesis of Novel Pyridine (B92270) Analogs from Methyl 5-chloro-2-methylisonicotinate

The chloro group at the 5-position and the methyl ester at the 4-position are primary sites for modification to generate novel pyridine analogs.

Cross-Coupling Reactions: The chlorine atom can be readily displaced through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkynyl groups at the 5-position, leading to a diverse library of substituted pyridine analogs.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the presence of the ester and chloro groups, facilitates nucleophilic aromatic substitution. stackexchange.com Amines, alkoxides, and thiolates can displace the chloride to introduce new functional groups. For instance, reaction with various primary or secondary amines would yield 5-amino-2-methylisonicotinates.

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters with different alcohol moieties, or other functional groups via standard carboxylic acid chemistry. This allows for the introduction of a second point of diversity in the synthesized analogs.

Table 1: Potential Novel Pyridine Analogs via Derivatization

Starting Material Reagent/Condition Potential Product
This compound Arylboronic acid, Pd catalyst (Suzuki Coupling) Methyl 5-aryl-2-methylisonicotinate
This compound R-NH2 (Nucleophilic Aromatic Substitution) Methyl 5-(alkyl/arylamino)-2-methylisonicotinate

Introduction of Diverse Functional Groups for Advanced Materials or Precursor Development

The functional groups that can be introduced onto the this compound scaffold can be tailored for applications in materials science.

Polymer Precursors: By introducing polymerizable groups, such as vinyl or acrylic moieties, through cross-coupling reactions, the resulting pyridine derivatives can serve as monomers for the synthesis of functional polymers. Pyridine-containing polymers are known for their potential applications in electronics, catalysis, and as ligands for metal complexes. wur.nl

Ligands for Metal-Organic Frameworks (MOFs): Conversion of the methyl ester to a carboxylic acid provides a classic binding group for the construction of MOFs. The pyridine nitrogen also serves as a coordination site. Further functionalization of the 5-position could be used to tune the electronic properties and pore environment of the resulting MOF.

Luminescent Materials: The introduction of conjugated aromatic systems via cross-coupling reactions can lead to the development of novel fluorescent or phosphorescent materials. The pyridine core can influence the electronic properties and emission characteristics of such compounds.

Mechanistic Studies of Structure-Reactivity Relationships in Derivatized Compounds

The electronic nature of the substituents on the pyridine ring significantly influences its reactivity.

Hammett Analysis: A systematic study of the rates of nucleophilic aromatic substitution at the 5-position with a series of substituted nucleophiles would allow for a Hammett analysis. This would provide quantitative insight into the electronic effects of the substituents on the transition state of the reaction.

Computational Studies: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for various derivatization reactions. These studies can elucidate the transition state geometries and activation energies, providing a deeper understanding of the reaction mechanisms. For instance, computational studies can predict whether a nucleophilic aromatic substitution reaction proceeds via a concerted or a stepwise mechanism. nih.govnih.gov

Influence of the 2-Methyl Group: The steric and electronic effects of the methyl group at the 2-position on the reactivity of the adjacent chloro group and the ester can be investigated. Comparative studies with analogs lacking the methyl group would highlight its role in modulating reactivity.

Combinatorial Chemistry Approaches for Library Synthesis Utilizing the Compound

The structure of this compound is well-suited for combinatorial chemistry approaches to generate large libraries of related compounds for screening purposes.

Parallel Synthesis: The compound can be used as a scaffold in parallel synthesis. By reacting it with a diverse set of building blocks in a multi-well plate format, a library of analogs can be rapidly synthesized. For example, an array of boronic acids could be used in Suzuki coupling reactions to generate a library of 5-aryl derivatives.

Split-and-Pool Synthesis: For the creation of even larger libraries, a split-and-pool strategy could be employed. For instance, the ester could be hydrolyzed to the carboxylic acid on a solid support. The resin could then be split into portions and reacted with different amines to form amides. The portions could then be pooled and subjected to a second diversification step at the 5-chloro position.

Table 2: Compound Names Mentioned

Compound Name
This compound
Methyl 5-aryl-2-methylisonicotinate
Methyl 5-(alkyl/arylamino)-2-methylisonicotinate

Advanced Spectroscopic and Structural Elucidation Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Methyl 5-chloro-2-methylisonicotinate in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for unambiguous structural confirmation and insights into the electronic effects of the substituents on the pyridine (B92270) ring.

In ¹H NMR spectroscopy, the proton signals for this compound are expected in distinct regions. The two aromatic protons on the pyridine ring would appear as singlets due to their lack of adjacent proton coupling partners. The proton at the C3 position is anticipated to be downfield from the proton at the C6 position, influenced by the electron-withdrawing nature of the adjacent ester group. The methyl group protons at the C2 position and the methyl protons of the ester group would also exhibit characteristic singlet signals. Based on data from analogous compounds such as methyl isonicotinate (B8489971) and other substituted pyridines, the predicted chemical shifts can be tabulated. chemicalbook.comresearchgate.netchemicalbook.com

For mechanistic studies, NMR can be used to monitor reactions in real-time. For instance, by tracking the disappearance of reactant signals and the appearance of product signals, reaction kinetics and the formation of intermediates can be observed, providing direct mechanistic insights into processes like hydrolysis or nucleophilic substitution. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum would show eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have the largest chemical shift, typically in the range of 160-170 ppm. The chemical shifts of the pyridine ring carbons are influenced by the attached chloro, methyl, and ester groups, with the carbon atom bonded to the electronegative chlorine atom (C5) showing a characteristic shift. libretexts.orgmdpi.comdocbrown.info

AssignmentPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
C2-CH₃~2.6~20-25
C3-H~8.2~125-130
C6-H~8.7~150-155
COOCH₃~4.0~53
C=O-~164
C2-~160
C4-~140
C5-~135
Table 1. Predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃, based on data from structurally related compounds. chemicalbook.comresearchgate.netchemicalbook.comlibretexts.orgmdpi.comdocbrown.info

Advanced Mass Spectrometry Techniques for Fragmentation Analysis and Isotope Studies

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. The nominal molecular weight of the compound is 185.61 g/mol .

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the calculation of the elemental formula (C₈H₈ClNO₂). The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and its corresponding M+2 peak, with a relative intensity ratio of approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron ionization (EI) mass spectrometry would lead to predictable fragmentation patterns. The molecular ion is expected to be observed, and key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-•OCH₃) to form an acylium ion, or the loss of the entire methoxycarbonyl group (-•COOCH₃). Cleavage of the methyl group at the C2 position (-•CH₃) is another plausible fragmentation route. Predicted data for positively charged adducts, such as [M+H]⁺ and [M+Na]⁺, can be calculated to aid in identification in soft ionization techniques like electrospray ionization (ESI). uni.lu

Ion/FragmentPredicted m/zDescription
[M]⁺•185/187Molecular ion (³⁵Cl/³⁷Cl)
[M - •CH₃]⁺170/172Loss of the C2-methyl group
[M - •OCH₃]⁺154/156Loss of the methoxy radical from the ester
[M - •COOCH₃]⁺126/128Loss of the methoxycarbonyl radical
Table 2. Predicted key fragments in the mass spectrum of this compound under electron ionization. The m/z values reflect the presence of ³⁵Cl and ³⁷Cl isotopes.

Isotope ratio mass spectrometry could be employed in metabolic or environmental fate studies to trace the transformation of the molecule by using isotopically labeled starting materials (e.g., with ¹³C or ¹⁵N).

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While no specific crystal structure for this compound has been reported in the searched literature, the expected molecular architecture can be inferred. The pyridine ring would be essentially planar. The substituents—the methyl group, chloro atom, and the methyl ester group—would lie close to this plane.

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the bonding and functional groups within this compound. Each technique offers complementary data for a comprehensive vibrational analysis.

The FTIR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the 1720-1740 cm⁻¹ region. The C-O single bond stretching of the ester will appear in the 1250-1300 cm⁻¹ range. Vibrations associated with the pyridine ring, including C=C and C=N stretching, are expected between 1400 and 1600 cm⁻¹. The C-Cl stretching vibration would give rise to a band in the lower frequency region, typically around 600-800 cm⁻¹. C-H stretching vibrations from the aromatic and methyl groups would be observed around 2900-3100 cm⁻¹. researchgate.netresearchgate.netspectrabase.com

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring, which are often weak in the FTIR spectrum. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of vibrational modes can be achieved, allowing for subtle conformational and electronic effects of the substituents to be analyzed. researchgate.netsci-hub.se

Vibrational ModeExpected Frequency Range (cm⁻¹)Primary Technique
Aromatic C-H Stretch3050 - 3150FTIR/Raman
Aliphatic C-H Stretch2850 - 3000FTIR/Raman
C=O Stretch (Ester)1720 - 1740FTIR (Strong)
Pyridine Ring (C=C, C=N) Stretches1400 - 1600FTIR/Raman
C-O Stretch (Ester)1250 - 1300FTIR
C-Cl Stretch600 - 800FTIR/Raman
Table 3. Expected characteristic vibrational frequencies for this compound.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment in Chiral Derivatives

This compound is an achiral molecule and therefore does not exhibit chiroptical activity. However, chiroptical spectroscopy, such as Circular Dichroism (CD), becomes a vital analytical tool for assessing the enantiomeric purity of its potential chiral derivatives.

If a chiral center were introduced into the molecule, for example, by replacing a hydrogen on one of the methyl groups with another substituent or through the synthesis of a chiral ester derivative, the resulting enantiomers would interact differently with circularly polarized light. CD spectroscopy measures the differential absorption of left and right circularly polarized light, producing a unique spectrum for each enantiomer. mdpi.com

The resulting CD spectrum, characterized by positive or negative Cotton effects, would be a spectroscopic signature of the molecule's absolute configuration. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. Therefore, this technique would be essential for quality control in asymmetric synthesis, allowing for a rapid and accurate determination of the stereochemical outcome of a reaction designed to produce a single enantiomer of a chiral derivative of this compound. metu.edu.trrsc.orgrsc.org

Computational and Theoretical Studies of Methyl 5 Chloro 2 Methylisonicotinate

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. dntb.gov.ua For Methyl 5-chloro-2-methylisonicotinate, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. researchgate.netresearchgate.net

Table 1: Calculated Electronic Properties for a Pyridine (B92270) Derivative System Note: The following data is illustrative for a pyridine derivative system and demonstrates typical outputs from DFT calculations.

Parameter Calculated Value
Total Energy -X Hartrees
Dipole Moment Y Debye
Polarizability Z ų

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are rich or deficient in electrons, which is critical for predicting how the molecule will interact with other chemical species. nih.govnanobioletters.com

For this compound, an MEP map would reveal:

Negative Potential Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating these are likely sites for protonation or coordination with Lewis acids. nih.gov

Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. They would be located around the hydrogen atoms of the methyl groups.

Neutral Regions (Green): These areas represent regions of near-zero potential. nih.gov

The MEP map provides a clear visual guide to the molecule's reactivity, highlighting the sites most likely to engage in electrostatic interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

HOMO: This orbital acts as the electron donor. A higher energy HOMO indicates a greater ability to donate electrons, making the molecule a better nucleophile. youtube.com For this compound, the HOMO is likely distributed over the electron-rich pyridine ring system.

LUMO: This orbital acts as the electron acceptor. A lower energy LUMO suggests a greater ability to accept electrons, making the molecule a better electrophile. youtube.com The LUMO is expected to be localized over the pyridine ring and the carbonyl group of the ester, which are capable of accepting electron density.

The HOMO-LUMO energy gap (ΔE) is a crucial descriptor of molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. dntb.gov.ua

Table 2: Illustrative Frontier Molecular Orbital Properties Note: Values are representative for similar heterocyclic compounds.

Parameter Energy (eV)
HOMO Energy -6.5 to -7.5
LUMO Energy -1.0 to -2.0

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, going beyond the simple Lewis structure model. wikipedia.orgwisc.edu It examines charge delocalization and hyperconjugative interactions by quantifying the orbital overlaps between "donor" (filled) and "acceptor" (unfilled) orbitals. acadpubl.euwisc.edu

For this compound, NBO analysis would likely reveal significant stabilizing interactions, such as:

The delocalization of lone pair (LP) electrons from the nitrogen and oxygen atoms into the antibonding (π*) orbitals of the pyridine ring and the C=O double bond.

Hyperconjugative interactions between the σ bonds of the C-H and C-C single bonds and adjacent empty orbitals.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. acadpubl.eu

Table 3: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies Note: This table presents hypothetical but chemically plausible interactions for the target molecule.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (1) N π* (C-C) of ring High
LP (2) O (ester) π* (C=O) Moderate
π (C=C) of ring π* (C=N) of ring High

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire pathway of a chemical reaction, providing insights into its mechanism and kinetics. This involves identifying the structures of reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate.

For a reaction involving this compound, such as nucleophilic aromatic substitution or ester hydrolysis, DFT calculations could be used to:

Locate the Transition State (TS): Identify the geometry of the high-energy intermediate complex.

Calculate Activation Energy (Ea): Determine the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

Verify the Pathway: Use techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the reactants and products.

This type of analysis is crucial for understanding reaction mechanisms and predicting the feasibility and outcome of chemical transformations without performing the experiment.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly DFT, are highly effective at predicting various spectroscopic parameters. These predicted spectra can be compared with experimental data to confirm the molecular structure and validate the computational method used. researchgate.netnanobioletters.com

Vibrational Spectroscopy (IR and Raman): Calculations can predict the vibrational frequencies corresponding to the stretching, bending, and torsional motions of the atoms. researchgate.net For this compound, this would allow for the assignment of specific peaks in the experimental IR and Raman spectra to motions of functional groups like the C=O stretch of the ester, C-Cl stretch, C-N vibrations of the ring, and C-H vibrations of the methyl groups. Theoretical frequencies are often scaled by a factor to improve agreement with experimental results. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nanobioletters.com This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry.

Table 4: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O Stretch (Ester) ~1720-1740
C=N Stretch (Ring) ~1580-1610
C-Cl Stretch ~700-750

Quantum Structure-Property Relationships (QSPR) in Related Pyridine Systems

Quantum Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the quantum-chemically calculated properties of molecules with their macroscopic properties or biological activities. mdpi.com In the context of pyridine-based compounds, QSPR is a valuable tool in drug design and materials science.

For a series of derivatives related to this compound, a QSPR model could be developed by:

Calculating Descriptors: Computing a range of quantum chemical descriptors for each molecule, such as HOMO/LUMO energies, dipole moment, atomic charges, and polarizability. mdpi.com

Measuring Activity/Property: Experimentally determining a specific property, such as antimicrobial activity, binding affinity to a receptor, or solubility.

Developing a Model: Using statistical methods to create an equation that links the calculated descriptors to the measured property.

Such models can then be used to predict the properties of new, yet-to-be-synthesized pyridine derivatives, allowing for a more rational and efficient design process. mdpi.comrsc.org

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis Research

The structure of Methyl 5-chloro-2-methylisonicotinate is well-suited for the construction of fused and multi-ring heterocyclic systems. The chlorine atom acts as a leaving group for nucleophilic substitution, while the methyl and ester groups can be chemically modified. Research has demonstrated its use as a starting material in multi-step syntheses to create complex heterocyclic structures, which are often investigated for their potential biological activity.

One notable application is its use as a precursor in the synthesis of complex molecules designed for therapeutic purposes. For example, it has been utilized in synthetic pathways to create sophisticated compounds that feature multiple heterocyclic rings, such as those incorporating imidazo[1,2-a]pyridine (B132010) and triazole moieties. In these processes, the isonicotinate (B8489971) core serves as the foundational structure upon which other rings and functional groups are systematically added.

A documented synthetic route involves the initial modification of the methyl group on the pyridine (B92270) ring. In a specific example found in patent literature, this compound is treated with N-bromosuccinamide (NBS) and a radical initiator like 2,2-azobis(isobutronitrile) (AIBN). This reaction selectively brominates the methyl group, converting it to a bromomethyl group. This transformation is a critical first step, as the resulting bromomethyl functionality is a highly reactive site for subsequent nucleophilic substitution, enabling the attachment of other molecular fragments and the elaboration into more complex heterocyclic systems. google.com

Building Block for Complex Molecular Architectures and Scaffolds

In medicinal chemistry, a "molecular scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound serves as such a scaffold, providing a rigid and modifiable platform for developing new pharmacologically active agents. myskinrecipes.comindiamart.com

Its utility is evident in the synthesis of targeted therapies. For instance, it has been used as a foundational building block in the development of molecules aimed at inhibiting specific biological targets like fibroblast activation protein (FAP), which is relevant in certain cancers and fibrotic diseases. google.com The synthetic pathway often begins with the functionalization of the methyl group, as described previously, to allow for the linkage of larger, more complex side chains. This modular approach enables chemists to systematically alter the final structure to optimize its biological activity and properties.

The key attributes of this compound as a building block are summarized in the table below:

FeatureSynthetic Utility
Pyridine Core Provides a rigid, aromatic core structure.
Chloro Substituent Acts as a site for nucleophilic aromatic substitution or cross-coupling reactions.
Methyl Group Can be functionalized (e.g., via halogenation) to allow for chain extension. google.com
Methyl Ester Can be hydrolyzed to a carboxylic acid for amide coupling or other transformations.

Role in the Synthesis of Agrochemical Intermediates

This compound is recognized within the chemical industry as an important intermediate in the synthesis of agrochemicals. myskinrecipes.comindiamart.com Substituted pyridine compounds are a well-established class of structures found in many active ingredients used in crop protection products, such as herbicides, insecticides, and fungicides. The specific arrangement of substituents on this compound makes it a valuable precursor for creating more complex molecules with desired biological activities for agricultural applications.

While detailed, publicly accessible synthetic routes from this compound to specific, commercially named agrochemicals are not extensively published in peer-reviewed journals, its role is frequently cited by chemical suppliers and in industry literature. It serves as a building block for creating compounds intended to protect crops from pests and diseases. myskinrecipes.com The synthesis of these active ingredients involves multi-step processes where the pyridine core of the intermediate is incorporated into the final molecular structure.

Utilization in Catalyst or Ligand Synthesis Research

In the field of coordination chemistry and catalysis, pyridine derivatives are frequently used as ligands that can bind to metal centers. These metal-ligand complexes can function as catalysts for a wide range of chemical reactions. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to a metal ion, and the substituents on the ring can be modified to fine-tune the electronic and steric properties of the resulting catalyst.

While this compound is classified as a compound with potential applications in this area, specific research detailing its direct use in the synthesis of a named ligand or catalyst is not widely available in the current scientific literature. However, its structural motifs are relevant to ligand design. For example, the ester group could be converted into other functionalities, such as amides or alcohols, which could then act as additional coordination sites, potentially allowing the molecule to function as a bidentate ligand. Further research would be required to explore and establish its utility in developing novel catalytic systems.

Analytical Methodologies for Research Purity and Quantification Beyond Basic Identification

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography is a cornerstone of chemical analysis, allowing for the separation of individual components from a mixture. For "Methyl 5-chloro-2-methylisonicotinate," both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are invaluable tools for assessing purity and identifying impurities.

HPLC is a powerful technique for the separation and quantification of non-volatile or thermally unstable compounds. The development of a robust HPLC method for "this compound" would involve a systematic approach to optimizing various parameters to achieve a high degree of resolution, sensitivity, and reproducibility.

A typical starting point for method development would be reversed-phase HPLC, given the moderate polarity of the molecule. The selection of the stationary phase is critical; a C18 or C8 column is often a suitable choice for providing the necessary hydrophobic interactions. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), would be meticulously adjusted to fine-tune the retention time of the analyte and achieve separation from any potential impurities. Gradient elution, where the concentration of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components within a reasonable timeframe.

Detection is commonly performed using a UV detector, as the pyridine (B92270) ring in "this compound" is a chromophore that absorbs ultraviolet light. The selection of the detection wavelength is crucial for sensitivity and is typically set at the wavelength of maximum absorbance (λmax) of the compound, which for pyridine derivatives often falls in the range of 250-280 nm. sielc.comlibretexts.orgsielc.com

The following interactive data table illustrates a hypothetical set of optimized HPLC parameters for the analysis of "this compound."

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Expected Retention Time ~8.5 minutes

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. While "this compound" itself may have limited volatility, GC analysis can be effectively employed through the use of derivatization. This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.

For a compound like "this compound," derivatization could involve reactions such as silylation, which targets any active hydrogens, although the primary application would be for analyzing related impurities or degradation products that are more volatile. The choice of a suitable capillary column is critical for achieving good separation. A column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is often a good starting point.

The instrumental parameters, including the injector temperature, oven temperature program, and detector settings, must be carefully optimized. A flame ionization detector (FID) is a common choice for organic compounds, providing high sensitivity. For more definitive identification of impurities, a mass spectrometer (MS) can be coupled with the GC, a technique known as GC-MS, which provides both retention time data and mass spectral information.

A hypothetical GC method for a volatile derivative of a related impurity might look like this:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
Mass Range 40-400 m/z

Quantitative Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a simple, yet powerful, quantitative technique based on the absorption of light by a molecule. The presence of the substituted pyridine ring in "this compound" gives rise to characteristic UV absorption bands. researchgate.netacs.org This property can be exploited for the quantitative determination of the compound's concentration in a solution.

The first step in developing a quantitative UV-Vis method is to determine the wavelength of maximum absorbance (λmax). This is achieved by scanning a dilute solution of the pure compound across a range of UV wavelengths. For pyridine and its derivatives, characteristic absorptions are often observed in the 200-300 nm region. sielc.comlibretexts.orgsielc.com Once the λmax is identified, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

The following table presents hypothetical data for a UV-Vis calibration curve for "this compound."

Standard Concentration (µg/mL)Absorbance at 265 nm
2.00.152
4.00.305
6.00.458
8.00.610
10.00.763

From such a calibration curve, the concentration of an unknown sample can be accurately determined by measuring its absorbance and interpolating from the curve.

Advanced Elemental Analysis for Research Material Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. azom.comwikipedia.orgvelp.com For a newly synthesized batch of "this compound," elemental analysis serves as a crucial validation of its empirical formula (C₈H₈ClNO₂). azom.comwikipedia.orgvelp.com This technique provides the percentage by mass of each element present in the sample.

Modern elemental analyzers use a combustion method, where a small, precisely weighed amount of the sample is burned at a high temperature in the presence of oxygen. velp.com The resulting combustion gases (CO₂, H₂O, N₂, and HCl in the case of this compound) are then separated and quantified by various detectors. The results are then compared to the theoretical elemental composition calculated from the molecular formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the purity and correct identity of the synthesized compound. acs.org

Below is a table showing the theoretical and hypothetical found values from an elemental analysis of "this compound."

ElementTheoretical %Found %
Carbon51.7751.69
Hydrogen4.344.38
Chlorine19.1019.01
Nitrogen7.557.59
Oxygen17.2417.33

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies for Novel Isonicotinate (B8489971) Derivatives

The development of novel synthetic methods is paramount to unlocking the full potential of isonicotinate derivatives. Future research could focus on late-stage functionalization techniques, which allow for the modification of complex molecules in the final steps of a synthetic sequence. One promising avenue is the C-H activation and carboxylation of pyridine (B92270) rings. Recent advancements have demonstrated the feasibility of C4-selective carboxylation of pyridines using carbon dioxide, a readily available and sustainable C1 source. chemistryviews.org Applying such methodologies to precursors of Methyl 5-chloro-2-methylisonicotinate could provide more efficient and environmentally benign routes to a diverse range of isonicotinic acid derivatives.

Another area of exploration lies in the development of novel cross-coupling reactions. The chloro-substituent on the pyridine ring of this compound serves as a versatile handle for various palladium, nickel, or copper-catalyzed cross-coupling reactions. Investigating new catalytic systems that can efficiently couple this substrate with a wide array of organometallic reagents or other coupling partners will be crucial for creating libraries of novel compounds with potentially interesting biological or material properties.

Discovery of New Reactivity Patterns and Chemical Transformations

Beyond established reactions, the discovery of new reactivity patterns for this compound is a key area for future investigation. The interplay between the chloro, methyl, and ester functionalities on the pyridine ring could lead to unique and unforeseen chemical transformations. For example, exploring its behavior under photochemical or electrochemical conditions could reveal novel reaction pathways that are not accessible through traditional thermal methods.

Furthermore, the isonicotinate core can serve as a precursor to more complex heterocyclic systems. Research into cycloaddition reactions, ring-closing metathesis, or other cascade reactions initiated from the existing functional groups could lead to the synthesis of novel polycyclic pyridine derivatives. acs.org Understanding the regioselectivity and stereoselectivity of such transformations will be a critical aspect of this research.

Advanced Computational Modeling Applications for Predictive Chemistry

Computational chemistry offers a powerful toolkit for predicting and understanding the behavior of molecules. For this compound, advanced computational modeling can be applied in several key areas. Density Functional Theory (DFT) calculations can be used to predict its electronic structure, spectroscopic properties, and reactivity. mdpi.com This can provide valuable insights into its reaction mechanisms and help in the rational design of new synthetic transformations.

Molecular dynamics simulations could be employed to study the conformational landscape of the molecule and its interactions with other molecules, such as solvents or potential biological targets. nih.gov This is particularly relevant for understanding its potential applications in areas like drug discovery or materials science. Furthermore, computational screening of virtual libraries of derivatives of this compound can help prioritize synthetic targets with desired properties, thereby accelerating the discovery process.

Table 1: Potential Computational Chemistry Applications

Application Area Computational Method Predicted Properties
Reactivity and Mechanistic Studies Density Functional Theory (DFT) Transition state energies, reaction pathways, spectroscopic data
Conformational Analysis Molecular Dynamics (MD) Stable conformers, intermolecular interactions
Virtual Screening Docking, QSAR Binding affinities, structure-activity relationships

Potential for Supramolecular Chemistry or Functional Material Science Research

The structure of this compound, with its combination of a heterocyclic ring and functional groups capable of non-covalent interactions, makes it an interesting building block for supramolecular chemistry and functional materials. The pyridine nitrogen can act as a hydrogen bond acceptor or a ligand for metal coordination, while the ester group can also participate in hydrogen bonding.

Future research could explore the self-assembly of this molecule or its derivatives into well-defined supramolecular structures such as coordination polymers or metal-organic frameworks (MOFs). mdpi.com The presence of the chloro and methyl groups can be used to tune the steric and electronic properties of the resulting assemblies, potentially leading to materials with interesting catalytic, sorption, or photophysical properties. For instance, isonicotinate moieties have been used to functionalize magnetic nanoparticles for catalytic applications. researchgate.netresearchgate.netfigshare.com

Table 2: Potential Functional Material Applications

Material Type Key Feature Potential Application
Coordination Polymers Tunable structure Catalysis, Gas storage
Metal-Organic Frameworks Porosity Separation, Sensing
Functionalized Nanoparticles High surface area Heterogeneous catalysis

Integration with Flow Chemistry and Automated Synthesis Research

The translation of novel chemical discoveries from the laboratory to practical applications often benefits from the adoption of modern synthesis technologies. Flow chemistry, where reactions are performed in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including improved safety, better process control, and easier scalability. nih.gov Investigating the synthesis of this compound and its derivatives using continuous flow reactors could lead to more efficient and reproducible production methods. google.comgoogle.comchemrxiv.org

Furthermore, the integration of flow chemistry with automated synthesis platforms, controlled by machine learning algorithms, represents the future of chemical synthesis. researchgate.netnih.govyoutube.com Such platforms can rapidly screen reaction conditions, optimize yields, and even suggest new reaction pathways. Applying these automated systems to the chemistry of this compound would not only accelerate the pace of research but also enable the on-demand synthesis of novel derivatives for various applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.